

Application Notes and Protocols: Volumetric Determination of Calcium Using Disodium Oxalate

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Compound of Interest

Compound Name: *disodium;oxalate*

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These application notes provide a detailed protocol for the determination of calcium content in a sample through volumetric analysis. The method involves the precipitation of calcium ions as calcium oxalate, followed by the titration of the dissolved oxalate with a standardized potassium permanganate solution. This technique is widely applicable in various fields, including the analysis of minerals, biological fluids, and pharmaceutical preparations.[1][2][3][4]

Principle

The volumetric determination of calcium by this method is a two-step process:

- **Precipitation:** Calcium ions (Ca^{2+}) in the sample are quantitatively precipitated as calcium oxalate (CaC_2O_4) by the addition of an oxalate-containing solution, such as ammonium oxalate or sodium oxalate, under controlled pH conditions.[2][5] The low solubility of calcium oxalate ensures a complete precipitation of the calcium ions from the sample.
- **Redox Titration:** The calcium oxalate precipitate is separated, washed, and then dissolved in dilute sulfuric acid to liberate oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$).[2][5] The amount of liberated oxalic acid, which is stoichiometrically equivalent to the amount of calcium in the original sample, is then determined by titration with a standardized solution of potassium permanganate (KMnO_4), a strong oxidizing agent.[3][6] The endpoint of the titration is indicated by the first persistent pink color from the excess permanganate ions.[1][7]

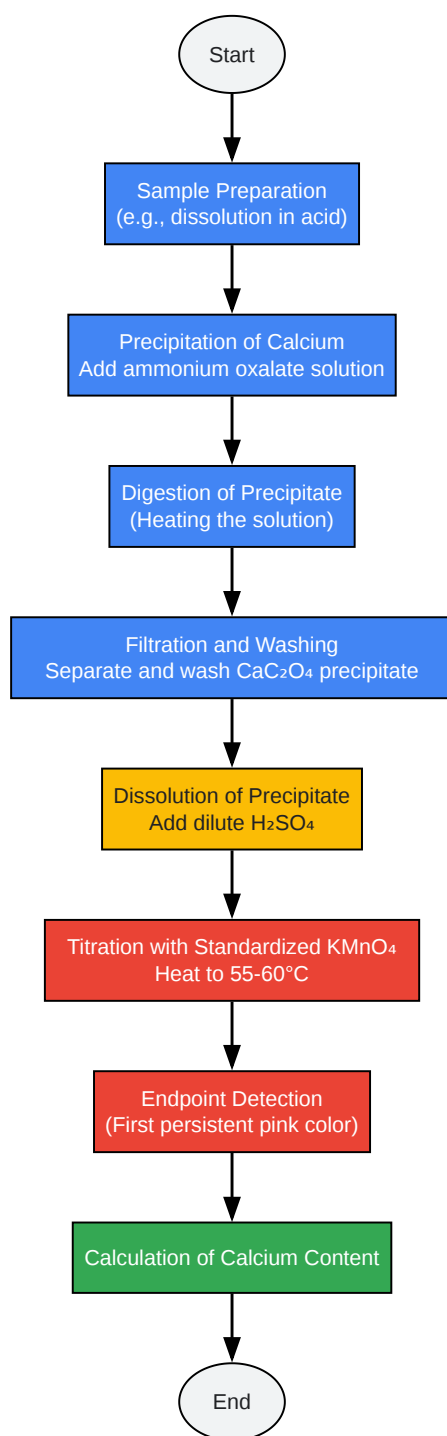
The overall chemical reactions are as follows:

- Precipitation: $\text{Ca}^{2+}(\text{aq}) + \text{C}_2\text{O}_4^{2-}(\text{aq}) \rightarrow \text{CaC}_2\text{O}_4(\text{s})$
- Dissolution: $\text{CaC}_2\text{O}_4(\text{s}) + 2\text{H}^+(\text{aq}) \rightarrow \text{Ca}^{2+}(\text{aq}) + \text{H}_2\text{C}_2\text{O}_4(\text{aq})$
- Titration: $5\text{H}_2\text{C}_2\text{O}_4(\text{aq}) + 2\text{MnO}_4^-(\text{aq}) + 6\text{H}^+(\text{aq}) \rightarrow 10\text{CO}_2(\text{g}) + 2\text{Mn}^{2+}(\text{aq}) + 8\text{H}_2\text{O}(\text{l})$ [\[1\]](#)

From the stoichiometry of the titration reaction, 5 moles of oxalate react with 2 moles of permanganate. Since 1 mole of calcium is equivalent to 1 mole of oxalate, the mole ratio of calcium to permanganate is 5:2.[\[1\]](#)[\[3\]](#)

Experimental Workflow

The following diagram illustrates the overall workflow for the volumetric determination of calcium.



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Caption: Workflow for the volumetric determination of calcium.

Protocols

Protocol 1: Standardization of Potassium Permanganate (KMnO₄) Solution (~0.02 M)

Objective: To accurately determine the concentration of a prepared potassium permanganate solution using a primary standard, sodium oxalate (Na₂C₂O₄).

Materials and Reagents:

- Potassium permanganate (KMnO₄)
- Sodium oxalate (Na₂C₂O₄), primary standard grade, dried at 110°C
- Concentrated sulfuric acid (H₂SO₄)
- Distilled or deionized water
- 50 mL burette, 250 mL conical flasks, volumetric flasks, pipettes, heating plate, thermometer

Procedure:

- Preparation of ~0.02 M KMnO₄ Solution: Weigh approximately 3.2 g of KMnO₄ and dissolve it in 1 liter of distilled water.^[8] Allow the solution to stand for at least 24 hours in the dark to allow for the oxidation of any organic matter in the water.^[8] Filter the solution through a sintered glass funnel to remove any precipitated manganese dioxide (MnO₂) before use.^[8]
- Preparation of Standard Sodium Oxalate Solution: Accurately weigh about 0.25-0.3 g of dried primary standard sodium oxalate into a 250 mL conical flask.^{[1][9]}
- Titration Setup: Add approximately 100 mL of distilled water and 10 mL of dilute sulfuric acid (prepared by cautiously adding 1 part concentrated H₂SO₄ to 4 parts water) to the flask to dissolve the sodium oxalate.^[10]
- Titration:
 - Fill a clean burette with the prepared KMnO₄ solution and record the initial volume.
 - Gently heat the sodium oxalate solution to between 55-60°C.^{[9][10]} Do not exceed 70°C, as oxalic acid may start to decompose.^[11]

- Begin the titration by adding the KMnO_4 solution to the hot oxalate solution while continuously swirling the flask. The purple color of the permanganate will disappear as it reacts.
- The endpoint is reached when a faint, persistent pink color remains for at least 30 seconds, indicating a slight excess of KMnO_4 .^[9]
- Record the final burette volume.
- Replicates: Repeat the titration at least two more times with fresh portions of sodium oxalate for a total of three concordant results.

Data and Calculations:

The reaction is: $5\text{Na}_2\text{C}_2\text{O}_4 + 2\text{KMnO}_4 + 8\text{H}_2\text{SO}_4 \rightarrow 2\text{MnSO}_4 + 10\text{CO}_2 + 8\text{H}_2\text{O} + 5\text{Na}_2\text{SO}_4 + \text{K}_2\text{SO}_4$.^[10]

The molarity of the KMnO_4 solution is calculated using the formula: $\text{Molarity of KMnO}_4 = (\text{Mass of Na}_2\text{C}_2\text{O}_4 / \text{Molar Mass of Na}_2\text{C}_2\text{O}_4) \times (2 / 5) / \text{Volume of KMnO}_4 \text{ (L)}$

Table 1: Example Data for Standardization of KMnO_4

Trial	Mass of $\text{Na}_2\text{C}_2\text{O}_4$ (g)	Final Burette Reading (mL)	Initial Burette Reading (mL)	Volume of KMnO_4 (mL)	Calculated Molarity of KMnO_4 (mol/L)
1	0.2515	37.60	0.10	37.50	0.0200
2	0.2522	37.85	0.25	37.60	0.0200
3	0.2509	37.55	0.15	37.40	0.0200
Average	0.0200				

Protocol 2: Determination of Calcium in a Solid Sample (e.g., Limestone)

Objective: To determine the percentage of calcium in an unknown solid sample.

Materials and Reagents:

- Standardized KMnO_4 solution (from Protocol 1)
- Unknown calcium-containing sample (e.g., limestone), dried
- Concentrated hydrochloric acid (HCl)
- Ammonium oxalate solution ($(\text{NH}_4)_2\text{C}_2\text{O}_4$), 3% (w/v)
- Methyl red indicator
- Dilute ammonia solution (NH_3)
- Dilute sulfuric acid (H_2SO_4)
- Distilled or deionized water

Procedure:

- Sample Preparation: Accurately weigh approximately 0.25 g of the dried unknown sample into a 250 mL beaker.[\[1\]](#) Carefully add 10-15 mL of dilute HCl to dissolve the sample. Heat gently if necessary.
- Precipitation of Calcium Oxalate:
 - Dilute the sample solution to about 50 mL with distilled water and bring it to a boil.[\[1\]](#)
 - Add 100 mL of hot 3% ammonium oxalate solution while stirring.[\[1\]](#)
 - Add 6-8 drops of methyl red indicator.
 - Slowly add dilute ammonia solution dropwise until the indicator changes color from red to yellow, indicating a neutral or slightly alkaline solution.
 - Allow the solution to stand and digest for at least one hour to ensure complete precipitation. The precipitate should settle at the bottom of the beaker.
- Filtration and Washing:

- Filter the precipitate through a fine-porosity filter paper (e.g., Whatman No. 42).
- Wash the precipitate several times with small portions of cold, dilute ammonia solution to remove any excess oxalate.
- Preparation for Titration:
 - Carefully transfer the filter paper containing the precipitate into a clean 250 mL conical flask.
 - Add 150 mL of 1 M H_2SO_4 to the flask to dissolve the calcium oxalate precipitate.[\[1\]](#)
- Titration:
 - Heat the solution to 55-60°C.
 - Titrate the hot solution with the standardized KMnO_4 solution until a persistent faint pink endpoint is reached.[\[9\]](#)
 - Record the volume of KMnO_4 used.
- Replicates: Repeat the entire procedure for at least two other samples of the unknown.

Data and Calculations:

The stoichiometry of the reaction is $5\text{CaC}_2\text{O}_4 \equiv 5\text{H}_2\text{C}_2\text{O}_4 \equiv 2\text{KMnO}_4$.

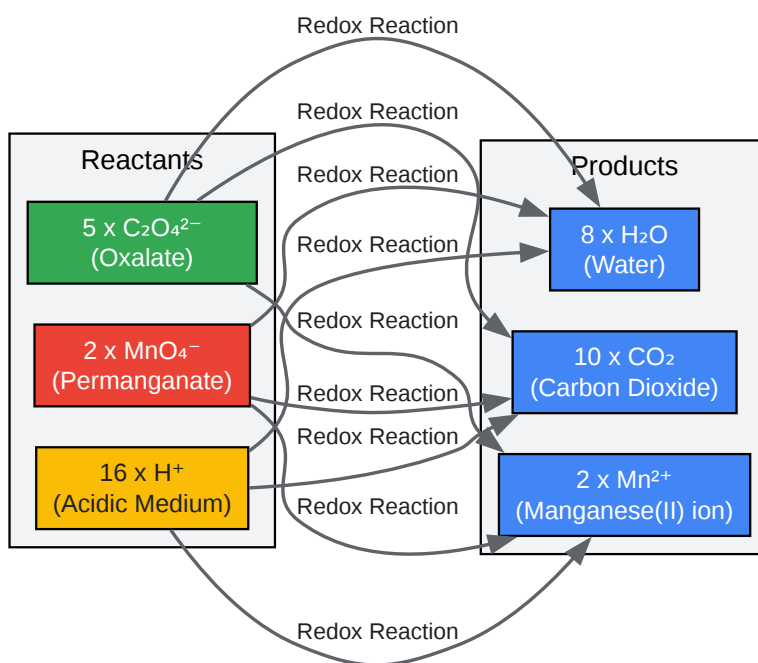
- Moles of KMnO_4 used: Molarity of $\text{KMnO}_4 \times \text{Volume of } \text{KMnO}_4 \text{ (L)}$
- Moles of Ca^{2+} : Moles of $\text{KMnO}_4 \times (5 \text{ moles } \text{Ca}^{2+} / 2 \text{ moles } \text{KMnO}_4)$
- Mass of Ca^{2+} : Moles of $\text{Ca}^{2+} \times \text{Molar Mass of Ca (40.08 g/mol)}$
- Percentage of Ca^{2+} in sample: $(\text{Mass of } \text{Ca}^{2+} / \text{Mass of Sample}) \times 100\%$

Table 2: Example Data for Determination of Calcium in a Limestone Sample

Trial	Mass of Sample (g)	Final Burette Reading (mL)	Initial Burette Reading (mL)	Volume of Std. KMnO_4 (mL)	Mass of Calcium (g)	% Calcium in Sample
1	0.2510	35.50	0.20	35.30	0.0707	28.17
2	0.2525	35.85	0.35	35.50	0.0711	28.16
3	0.2498	35.30	0.10	35.20	0.0705	28.22
Average	28.18					

Stoichiometric Relationship in Titration

The core of the quantitation is the redox reaction between oxalate ions and permanganate ions in an acidic medium. The following diagram visualizes this stoichiometric relationship.



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Caption: Stoichiometry of the oxalate-permanganate redox reaction.

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